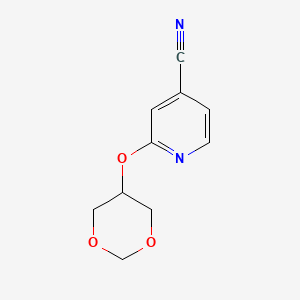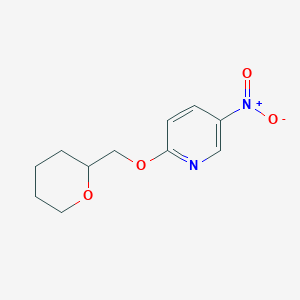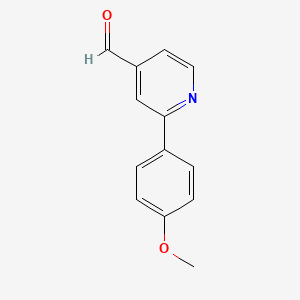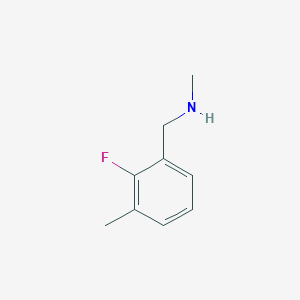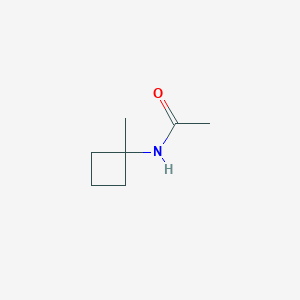
N-(1-methylcyclobutyl)acetamide
Descripción general
Descripción
N-(1-methylcyclobutyl)acetamide is an organic compound that belongs to the family of amides. It has a molecular formula of C7H13NO and a molecular weight of 127.18 .
Molecular Structure Analysis
The molecular structure of N-(1-methylcyclobutyl)acetamide consists of a cyclobutyl ring with a methyl group attached to one of the carbons. The carbonyl (C=O) and the amide (NH) groups are attached to another carbon of the cyclobutyl ring .Physical And Chemical Properties Analysis
N-(1-methylcyclobutyl)acetamide has a boiling point of 253.3±7.0 °C and a density of 0.97±0.1 g/cm3 . It also has a pKa value of 16.48±0.20 .Aplicaciones Científicas De Investigación
Tyrosinase Inhibition and Melanogenesis
N-(1-methylcyclobutyl)acetamide derivatives have been studied for their role in inhibiting tyrosinase, a key enzyme in melanogenesis, the process of pigment formation in the skin. Researchers synthesized novel bi-heterocyclic acetamides, including N-(1-methylcyclobutyl)acetamide derivatives, and found them to be potent inhibitors of tyrosinase. These compounds could be potential medicinal scaffolds for skin pigmentation and related disorders due to their mild cytotoxicity towards red blood cells (Butt et al., 2019).
Muscarinic Agonist Activity
Research has also explored the synthesis of substituted N-(silatran-1-ylmethyl)acetamides, which are structurally related to N-(1-methylcyclobutyl)acetamide. These compounds were found to be partial muscarinic agonists, demonstrating the ability to mimic the effect of acetylcholine by binding directly to cholinoreceptors of the ileal smooth muscle. This indicates potential applications in neurological research and drug development (Pukhalskaya et al., 2010).
Opioid Kappa Agonist Properties
A series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including compounds structurally related to N-(1-methylcyclobutyl)acetamide, were synthesized and evaluated for their biological activity as opioid kappa agonists. These compounds showed promising results in providing analgesic effects in mouse models, highlighting their potential in pain management research (Barlow et al., 1991).
Molecular Structure Studies
Studies on the molecular structures of related compounds like acetamide and N-methylacetamide have provided insights into the behavior of these molecules in different states. Such research is fundamental in understanding the physical and chemical properties of N-(1-methylcyclobutyl)acetamide derivatives (Kimura & Aoki, 1953).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of acetamide derivatives, including N-(1-methylcyclobutyl)acetamide. This research is crucial in expanding the applications of these compounds in different scientific fields, such as organic chemistry and medicinal chemistry (Ciszewski et al., 2006).
Anti-Arthritic and Anti-Inflammatory Properties
N-(1-methylcyclobutyl)acetamide and its derivatives have been evaluated for their anti-arthritic and anti-inflammatory properties. For instance, N-(2-hydroxy phenyl) acetamide, a derivative, showed promising results in reducing inflammation-related cytokines and oxidative stress markers in rat models, indicating potential therapeutic applications in arthritis treatment (Jawed et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-methylcyclobutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(9)8-7(2)4-3-5-7/h3-5H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCAZJJFEUYGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylcyclobutyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



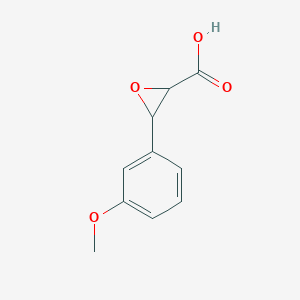
![2-[4-(Dimethylamino)butoxy]isonicotinic acid](/img/structure/B1394034.png)
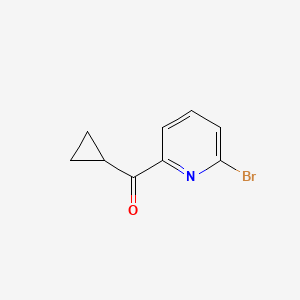
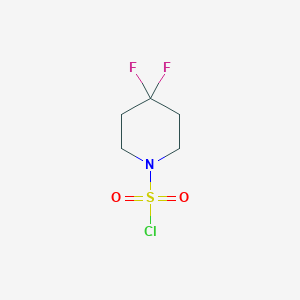
![N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine](/img/structure/B1394040.png)
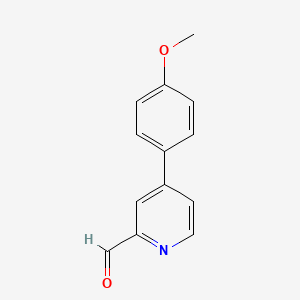
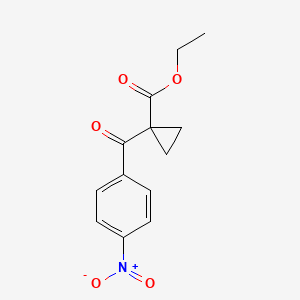
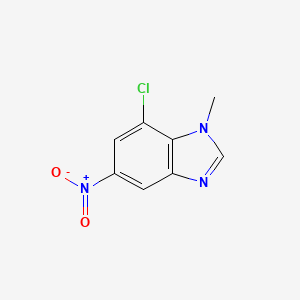

![3-[Cyclopropyl(hydroxy)methyl]benzonitrile](/img/structure/B1394048.png)
